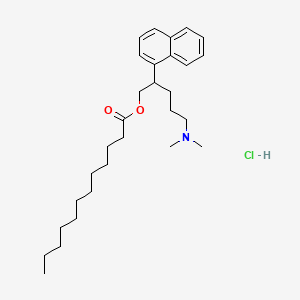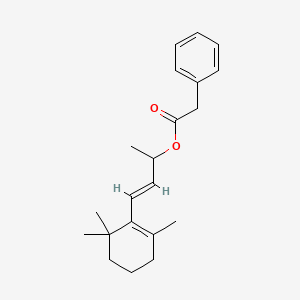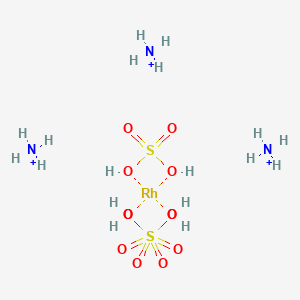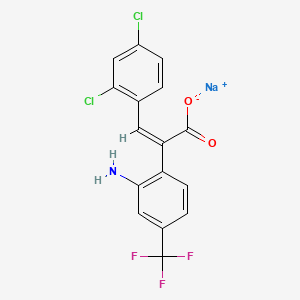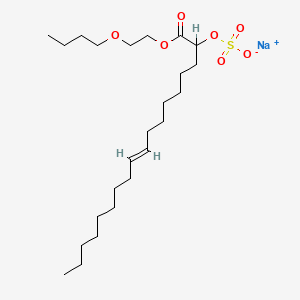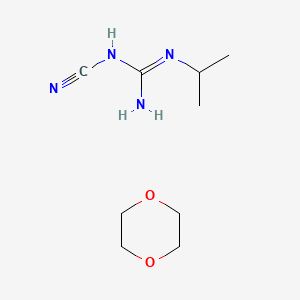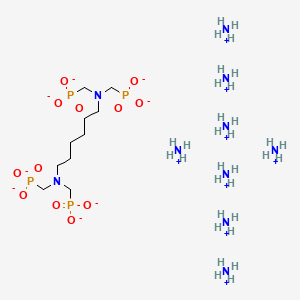
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C10H52N10O12P4 It is known for its unique structure, which includes multiple ammonium groups and phosphonate functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with phosphonic acid derivatives. The process includes multiple steps, such as:
Initial Reaction: Hexane-1,6-diamine is reacted with formaldehyde and phosphonic acid to form intermediate compounds.
Ammonium Salt Formation: The intermediate compounds are then treated with ammonium hydroxide to form the octaammonium salt.
The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.
Industry: The compound is used in various industrial processes, including water treatment and as a corrosion inhibitor.
作用機序
The mechanism of action of Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its interaction with specific molecular targets. The compound’s multiple ammonium and phosphonate groups allow it to bind to metal ions and other molecules, influencing various biochemical pathways. This binding can lead to changes in molecular structure and function, making it a valuable tool in research and industrial applications.
類似化合物との比較
Similar Compounds
Hexamethylenediamine tetra(methylenephosphonic acid): Similar in structure but lacks the ammonium groups.
Ethylenediaminetetra(methylenephosphonic acid): Contains a shorter carbon chain and different functional groups.
Diethylenetriaminepenta(methylenephosphonic acid): More complex structure with additional nitrogen atoms.
Uniqueness
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific combination of ammonium and phosphonate groups, which provide distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill.
特性
CAS番号 |
93841-73-7 |
|---|---|
分子式 |
C10H52N10O12P4 |
分子量 |
628.48 g/mol |
IUPAC名 |
octaazanium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.8H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);8*1H3 |
InChIキー |
PNDLZZIKYZCASU-UHFFFAOYSA-N |
正規SMILES |
C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


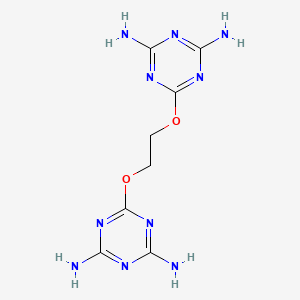
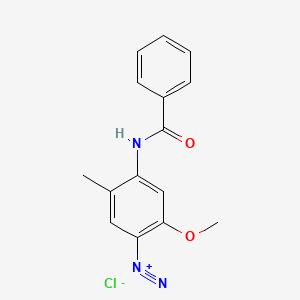
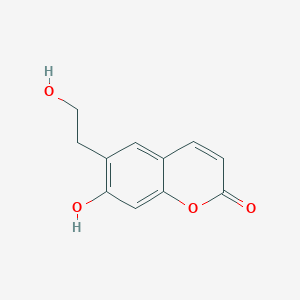
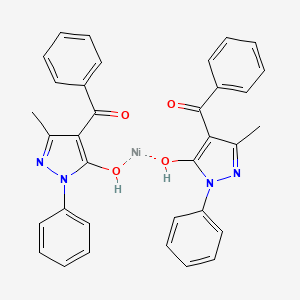
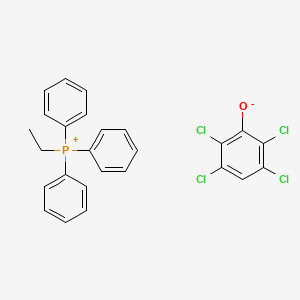
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
